
3,4,5-Trimethyl-2-pentylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-Trimethyl-2-pentylphenol is an organic compound belonging to the class of alkylated phenols It is characterized by a phenol ring substituted with three methyl groups at the 3, 4, and 5 positions and a pentyl group at the 2 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethyl-2-pentylphenol can be achieved through several methods. One common approach involves the alkylation of phenol with appropriate alkyl halides under Friedel-Crafts alkylation conditions. The reaction typically uses a Lewis acid catalyst such as aluminum chloride (AlCl₃) to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
3,4,5-Trimethyl-2-pentylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used.
科学研究应用
3,4,5-Trimethyl-2-pentylphenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in understanding the interactions of phenolic compounds with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its antioxidant and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
相似化合物的比较
Similar Compounds
2,4,6-Trimethylphenol: Similar in structure but lacks the pentyl group.
4-tert-Butylphenol: Contains a tert-butyl group instead of a pentyl group.
2,4-Dimethylphenol: Lacks one methyl group compared to 3,4,5-Trimethyl-2-pentylphenol.
Uniqueness
This compound is unique due to the presence of both multiple methyl groups and a pentyl group, which confer distinct chemical and physical properties
属性
| 90454-16-3 | |
分子式 |
C14H22O |
分子量 |
206.32 g/mol |
IUPAC 名称 |
3,4,5-trimethyl-2-pentylphenol |
InChI |
InChI=1S/C14H22O/c1-5-6-7-8-13-12(4)11(3)10(2)9-14(13)15/h9,15H,5-8H2,1-4H3 |
InChI 键 |
QYZNRJFBMVTXMK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=C(C=C(C(=C1C)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


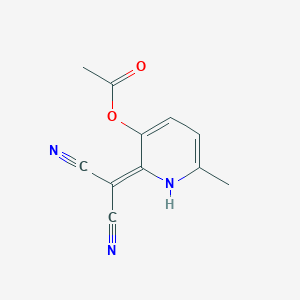
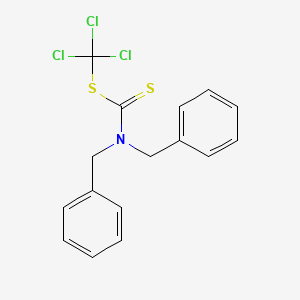
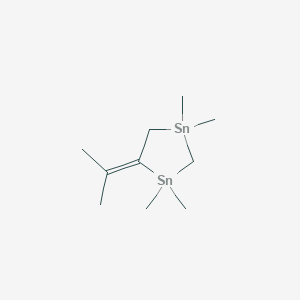
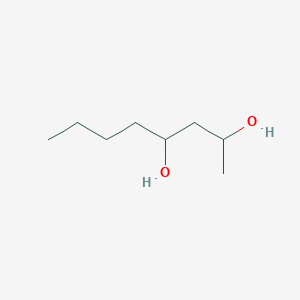
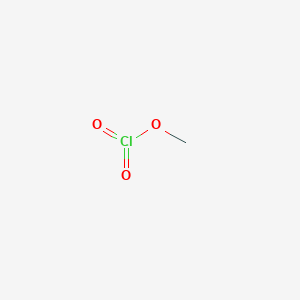
![2-[(4,4-Diphenylbutan-2-yl)oxy]oxane](/img/structure/B14362151.png)


![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide](/img/structure/B14362174.png)
![1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine](/img/structure/B14362178.png)

